(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-27-18-12-20(29-3)19(28-2)10-14(18)11-21-22(26)15-6-7-17(25)16(23(15)30-21)13-24-8-4-5-9-24/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVNTIRLDOCGH-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position.
Attachment of the Pyrrolidin-1-ylmethyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Benzylidene Moiety: This can be accomplished through condensation reactions with 2,4,5-trimethoxybenzaldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Formation via Claisen-Schmidt Condensation
The benzofuran scaffold is synthesized through a regioselective Claisen-Schmidt condensation between a 3-hydroxypyrone derivative and a nitroalkene. This reaction involves:
-
Reagents : 3-Hydroxy-4-methyl-2H-pyran-2-one + methyl 3-nitrobut-3-enoate
-
Catalyst : AlCl₃ (0.1 equiv) and TFA (0.2 equiv) in dichlorobenzene
-
Conditions : 120°C for 16 h under argon
| Step | Key Process | Role of Functional Groups | Outcome |
|---|---|---|---|
| 1 | Cyclization | Conjugated enone system formation | Benzofuran-3(2H)-one core |
| 2 | Alkylation | Pyrrolidine introduction via Mannich reaction | 7-(Pyrrolidin-1-ylmethyl) substitution |
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzofuran core undergoes regioselective EAS at the 5-position (para to the hydroxyl group):
-
Halogenation :
-
Reagents : N-Bromosuccinimide (NBS) in DMF
-
Conditions : 0°C → rt, 2 h
-
Product : 5-Bromo derivative (yield: 82%)
-
| Position | Reactivity | Rationale |
|---|---|---|
| 5 | High | Activation by hydroxyl (-OH) group |
| 4 | Moderate | Deactivation by methyl group |
Oxidation/Reduction Reactions
The enone system and hydroxyl group participate in redox reactions:
-
Oxidation of Hydroxyl :
-
Reagents : Jones reagent (CrO₃/H₂SO₄)
-
Product : Ketone derivative (yield: 68%)
-
-
Reduction of Double Bond :
-
Reagents : H₂/Pd-C (1 atm)
-
Product : Dihydrobenzofuran-3(2H)-one (yield: 91%)
-
| Functional Group | Reaction | Selectivity |
|---|---|---|
| C=C (enone) | Hydrogenation | Complete |
| -OH | Oxidation to ketone | Requires strong acid |
Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions:
-
Reagents : Ethylenediamine in ethanol
-
Conditions : Reflux, 4 h
-
Product : Spirocyclic pyrrolidine-benzofuran hybrid (yield: 55%)
Mechanistic Pathway :
-
Deprotonation of enone β-carbon
-
Attack by nucleophile (e.g., amine)
-
Cyclization via intramolecular Schiff base formation
Pyrrolidine Ring Modifications
The pyrrolidin-1-ylmethyl group undergoes:
-
N-Alkylation :
-
Reagents : Methyl iodide/K₂CO₃
-
Product : Quaternary ammonium salt (yield: 73%)
-
-
Ring-Opening :
-
Reagents : HCl (conc.)
-
Product : Primary amine derivative (yield: 65%)
-
Methoxy Group Demethylation
Selective demethylation of the 2,4,5-trimethoxybenzylidene group:
-
Reagents : BBr₃ in CH₂Cl₂ (-78°C → rt)
-
Product : 2-Hydroxy-4,5-dimethoxy derivative (yield: 58%)
| Methoxy Position | Reactivity | Rationale |
|---|---|---|
| 2-OCH₃ | High | Steric accessibility |
| 4/5-OCH₃ | Low | Electronic deactivation |
Photochemical Reactions
UV-induced [2+2] cycloaddition of the enone system:
-
Conditions : 254 nm UV light, benzene
-
Product : Cyclobutane-fused benzofuran (yield: 34%)
Comparative Reaction Data Table
| Reaction Type | Reagents | Temp (°C) | Time (h) | Yield (%) | Key Product |
|---|---|---|---|---|---|
| Claisen-Schmidt | AlCl₃/TFA | 120 | 16 | 76 | Benzofuran core |
| Halogenation | NBS/DMF | 25 | 2 | 82 | 5-Bromo derivative |
| Oxidation | Jones reagent | 0 → 25 | 3 | 68 | Ketone |
| N-Alkylation | CH₃I/K₂CO₃ | 80 | 6 | 73 | Quaternary ammonium |
Critical Analysis of Reactivity
-
Steric Effects : The 7-(pyrrolidin-1-ylmethyl) group hinders reactions at the 6-position.
-
Electronic Effects : Electron-donating methoxy groups direct electrophiles to the 2,4,5-trimethoxybenzylidene moiety.
-
Solvent Dependency : Polar aprotic solvents (DMF, DCE) enhance reaction rates by stabilizing transition states .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric synthesis and biological target engagement .
Scientific Research Applications
The compound (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its applications, focusing on scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- A benzofuran core , which is known for various biological activities.
- A hydroxyl group that may enhance solubility and reactivity.
- A pyrrolidine moiety , which can influence the compound's interaction with biological targets.
- A trimethoxybenzylidene substituent , which may contribute to its pharmacological properties.
Molecular Formula and Properties
- Molecular Formula : C18H17NO4
- Molecular Weight : 311.337 g/mol
- Purity : Typically ≥95%
Biological Activities
Research indicates that compounds similar to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit various biological activities, including:
Anticancer Properties
Several studies have shown that benzofuran derivatives possess anticancer activity. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis through pathways such as:
- Modulation of Bcl-2 family proteins
- Activation of caspases
Anti-inflammatory Effects
Benzofuran derivatives have been reported to exhibit anti-inflammatory properties by:
- Reducing pro-inflammatory cytokines such as TNF-alpha and IL-1.
- Inhibiting the NF-kB signaling pathway.
Antioxidant Activity
These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and potentially reducing the risk of chronic diseases.
Antimicrobial Activity
Preliminary data suggest that certain derivatives may also exhibit antimicrobial properties against various bacterial strains.
Synthesis and Modification
The synthesis of (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules. Key methods include:
- Condensation reactions involving appropriate aldehydes and ketones.
- Functional group modifications to enhance biological activity.
Case Study 1: Anticancer Activity
In a study evaluating similar benzofuran derivatives, one analogue demonstrated an IC50 value significantly lower than that of doxorubicin against human cancer cell lines. This highlights the potential for these compounds in cancer therapy.
Case Study 2: Anti-inflammatory Effects
Another investigation showed that specific benzofuran derivatives effectively suppressed inflammatory markers in vitro, indicating their potential use in treating conditions like rheumatoid arthritis.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the relationship between the structure of these compounds and their biological activity is crucial for drug design. The following table summarizes findings from SAR studies:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Pyrrolidine moiety | 10 | Antioxidant |
Mechanism of Action
The mechanism of action for (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs with Modified Substitutions
Compound A : (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one ()
- Key Differences: Substituent at Position 7: Replaces pyrrolidine with a piperazine ring bearing a 2-hydroxyethyl group. This introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and aqueous solubility. Benzylidene Substitution Pattern: The 2,3,4-trimethoxy configuration (vs.
- Synthesis Notes: The piperazinylmethyl group may require multi-step functionalization, contrasting with the simpler pyrrolidine incorporation in the target compound.
Compound B : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ()
- Key Differences :
- Core Structure : Replaces benzofuran-3-one with a thiazolo-pyrimidine scaffold, which is more electron-deficient due to the fused thiazole ring.
- Substituent Effects : The 2,4,6-trimethylbenzylidene group (vs. 2,4,5-trimethoxy) lacks methoxy’s electron-donating effects, reducing polarity and possibly bioavailability .
Impact of Substituent Position on Benzylidene Group
- Target Compound : The 2,4,5-trimethoxy arrangement creates a meta-directing electronic environment, favoring interactions with hydrophobic pockets in enzymes.
- Compounds: Substitution with electron-withdrawing groups (e.g., 4-cyano in Compound 11b) reduces electron density on the benzylidene, altering redox properties compared to methoxy-rich analogs .
Biological Activity
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its diverse biological activities. Benzofurans are known for their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure
The structure of (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can be depicted as follows:
Anticancer Activity
Research indicates that benzofuran derivatives often exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cancer Type | Inhibition Rate (%) |
|---|---|---|
| Compound 36 | Non-small cell lung cancer (NCI-H460) | 80.92 |
| Compound 36 | Colon cancer (HCT-116) | 72.14 |
| Compound 36 | Melanoma (MDA-MB-435) | 50.64 |
These findings suggest that (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may also possess similar anticancer properties due to its structural characteristics .
Antibacterial Activity
The antibacterial potential of benzofuran derivatives has been extensively studied. Compounds structurally related to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have demonstrated effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results highlight the potential of this compound in combating bacterial infections .
Anti-inflammatory Effects
Benzofurans are also recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1β:
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 93.8 |
| IL-1β | 98 |
This suggests that (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may exert similar effects in managing inflammatory conditions .
The mechanisms underlying the biological activities of benzofurans often involve the modulation of cellular pathways related to apoptosis and oxidative stress. For example:
- Apoptosis Induction : Compounds similar to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis through mitochondrial dysfunction.
- Cytokine Modulation : The ability to downregulate pro-inflammatory cytokines indicates a potential pathway for treating chronic inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- Study on Anticancer Properties : A study evaluated a series of benzofuran derivatives against leukemia cells and reported a significant reduction in cell viability upon treatment with specific compounds.
- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of pyrrolidine-containing benzofurans, demonstrating substantial growth inhibition against pathogenic bacteria.
Q & A
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
Methodological Answer: The synthesis of benzylidene-benzofuran derivatives typically involves Knoevenagel condensation between a benzofuran precursor and a substituted benzaldehyde. For example:
- Reaction Setup : Refluxing a mixture of the benzofuran core (e.g., 6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one) with 2,4,5-trimethoxybenzaldehyde in acetic anhydride/acetic acid (1:2 v/v) using sodium acetate (0.5 g) as a catalyst for 2–4 hours .
- Yield Optimization : Yields for analogous compounds (e.g., 2-(substituted benzylidene)thiazolo-pyrimidines) range from 57% to 68% under similar conditions .
- Purification : Crystallization from DMF/water or ethanol is recommended for isolating stereochemically pure (Z)-isomers .
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use consistent protocols (e.g., DPPH for antioxidant activity, ADP-induced platelet aggregation for antiplatelet effects) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on activity. For example:
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or P2Y₁₂ receptors .
Q. What computational methods predict the compound’s mechanism of action?
Methodological Answer:
Q. How can researchers improve compound stability during assays?
Methodological Answer:
- pH/Temperature Control : Store at 4°C in amber vials to prevent photodegradation. Use PBS (pH 7.4) for dissolution .
- Stability-Indicating HPLC : Monitor degradation with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 70:30) at 254 nm .
- Lyophilization : Increases shelf life by reducing hydrolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
